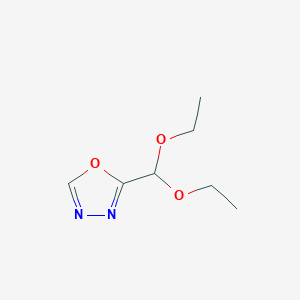
1,3-Dihydroxypropan-2-yl dihydrogen phosphate;2,3-dihydroxypropyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydroxypropan-2-yl dihydrogen phosphate and 2,3-dihydroxypropyl dihydrogen phosphate are organic compounds that belong to the class of glycerophosphates. These compounds are esters of glycerol and phosphoric acid, and they play significant roles in various biochemical processes. They are commonly used in biochemical research and have applications in medicine and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dihydroxypropan-2-yl dihydrogen phosphate can be synthesized through the phosphorylation of glycerol. The reaction typically involves the use of phosphoric acid or its derivatives under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 1,3-dihydroxypropan-2-yl dihydrogen phosphate involves large-scale chemical synthesis using similar methods as in the laboratory. The process is optimized for higher yields and purity. The use of continuous reactors and advanced purification techniques ensures the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dihydroxypropan-2-yl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form glyceraldehyde phosphate.
Reduction: It can be reduced to form glycerol.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Glyceraldehyde phosphate.
Reduction: Glycerol.
Substitution: Various substituted glycerophosphates depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Dihydroxypropan-2-yl dihydrogen phosphate has numerous applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Plays a role in metabolic pathways, particularly in glycolysis and gluconeogenesis.
Medicine: Used in the formulation of certain pharmaceuticals and as a supplement in cell culture media.
Industry: Employed in the production of biodegradable polymers and as a stabilizer in certain formulations.
Wirkmechanismus
The mechanism of action of 1,3-dihydroxypropan-2-yl dihydrogen phosphate involves its role as an intermediate in metabolic pathways. It acts as a substrate for various enzymes, facilitating the transfer of phosphate groups in biochemical reactions. The compound interacts with specific molecular targets, such as kinases and phosphatases, to regulate cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycerol-3-phosphate: Another glycerophosphate with similar biochemical roles.
Glycerol-1-phosphate: Differing in the position of the phosphate group.
Phosphoenolpyruvate: A key intermediate in glycolysis with a similar phosphate group.
Uniqueness
1,3-Dihydroxypropan-2-yl dihydrogen phosphate is unique due to its specific role in metabolic pathways and its ability to act as a precursor for various biochemical compounds. Its structural configuration allows it to participate in a wide range of chemical reactions, making it a versatile compound in research and industry.
Eigenschaften
Molekularformel |
C6H18O12P2 |
|---|---|
Molekulargewicht |
344.15 g/mol |
IUPAC-Name |
1,3-dihydroxypropan-2-yl dihydrogen phosphate;2,3-dihydroxypropyl dihydrogen phosphate |
InChI |
InChI=1S/2C3H9O6P/c4-1-3(5)2-9-10(6,7)8;4-1-3(2-5)9-10(6,7)8/h2*3-5H,1-2H2,(H2,6,7,8) |
InChI-Schlüssel |
FQGHHOFLIHMGGT-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CO)OP(=O)(O)O)O.C(C(COP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13014846.png)



![7-fluoro-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13014866.png)


![7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13014885.png)


![2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B13014893.png)

![2-{[3-(Diethylamino)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B13014917.png)
![2-tert-butyl 5-methyl (1S,4R,5S)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B13014931.png)
